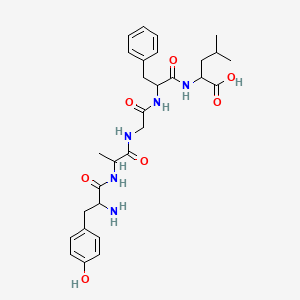

Pentapeptide-18

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentapeptide-18 is a synthetic peptide consisting of alanine, glycine, leucine, phenylalanine and tyrosine.

科学的研究の応用

1. Anticancer Properties

Pentapeptides have demonstrated significant potential in cancer research. A study by Hettiarachchy, Li, and Mahadevan (2014) highlighted a rice bran-derived pentapeptide exhibiting anti-proliferative properties on human breast cancer cells, inducing apoptosis in these cells (Hettiarachchy, Li, & Mahadevan, 2014). Horvat et al. (2006) synthesized new peptides with unnatural amino acids showing cytotoxic activity against various carcinoma cells, indicating the potential of pentapeptides in targeting cancer cells (Horvat et al., 2006).

2. Antioxidant Activity

Liang, Cheng, and Wang (2018) explored the antioxidant activity of pentapeptides from pine nut protein, finding that treatment with a pulsed electric field enhanced their antioxidant properties (Liang, Cheng, & Wang, 2018). Additionally, Guo et al. (2014) studied an antioxidative pentapeptide from chickpea protein hydrolysates, which showed positive effects on oxidative stress in cell lines (Guo et al., 2014).

3. Alzheimer's Disease Research

Hetényi et al. (2002) reported on pentapeptide amides that interfere with the aggregation of beta-amyloid peptide, a key factor in Alzheimer's disease. Their study indicated the potential of these peptides in inhibiting fibrillogenesis, a marker of Alzheimer's (Hetényi et al., 2002).

4. Protein Structure and Function Studies

Hayes and Hallet (2000) described the use of pentapeptide scanning mutagenesis in analyzing the essential regions of a target protein, which can reveal surprising aspects of protein function and activity (Hayes & Hallet, 2000).

5. Miscellaneous Applications

- Capone et al. (2010) investigated the physico-chemical-biological basis underlying peptide usage at the proteomic level, analyzing the energetic costs for the synthesis of rare and never-expressed versus frequent pentapeptides (Capone et al., 2010).

- Kumar et al. (2012) identified a pentapeptide that binds to the Cbl tyrosine kinase binding domain, suggesting its potential as a starting point for developing inhibitors against Cbl driven diseases (Kumar et al., 2012).

特性

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUJMSMQIPIPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979842 |

Source

|

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64963-01-5, 63631-40-3 |

Source

|

| Record name | 64963-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。